p-Acetyl-4-phenylurazole
Description
p-Acetyl-4-phenylurazole is a derivative of the urazole class, characterized by the presence of a phenyl group at the 4-position and an acetyl moiety at the para position of the phenyl ring.
Properties
IUPAC Name |
4-(4-acetylphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)7-2-4-8(5-3-7)13-9(15)11-12-10(13)16/h2-5H,1H3,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDPJIGWTPEUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Steps
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Starting Material : p-Acetyl-4-phenyl-1-carbethoxysemicarbazide (15 g, 56 mmol).
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Base Hydrolysis :
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Reagent: 4 M potassium hydroxide (KOH) aqueous solution (28 mL, 112 mmol).
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Temperature: 70°C.
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Duration: 2 hours.
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Outcome: Hydrolysis of the ethoxycarbonyl group generates a semicarbazide intermediate.
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Acidification :
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Acid: Concentrated hydrochloric acid (HCl).
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pH Adjustment: Acidified to pH ~2.
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Product Isolation: Filtered precipitate yields p-acetyl-4-phenylurazole as a light yellow solid.
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Yield and Purity
| Parameter | Value |
|---|---|
| Yield | 12.4 g (85%) |
| Purity | >95% (HPLC) |
| Melting Point | Not reported |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide on the carbethoxy group, followed by intramolecular cyclization upon acidification to form the urazole ring.
Scalability and Process Optimization
Industrial adaptations of this method prioritize reproducibility and cost-effectiveness:
Critical Process Parameters
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Temperature Control : Maintaining 70°C prevents side reactions (e.g., acetyl group hydrolysis).
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Solvent-Free Conditions : Avoids solvent recovery steps, reducing environmental impact.
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Acid Selection : HCl ensures rapid protonation without introducing counterion impurities.
Tolerance to Parameter Variations
The patent permits component adjustments within ±5–20% without significant yield loss:
| Component | Permitted Variation | Impact on Yield |
|---|---|---|
| KOH Concentration | ±10% | <2% decrease |
| Reaction Time | ±15% | Negligible |
| Acid Volume | ±20% | pH-dependent |
Comparative Analysis of Alternative Routes
While no direct alternatives to the carbethoxysemicarbazide route are documented, analogous syntheses of unsubstituted 4-phenylurazole provide contextual insights:
Hydrazine-Based Cyclization
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Method : Reacting phenyl isocyanate with hydrazine derivatives.
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Limitation : Requires introducing the acetyl group post-synthesis, complicating regioselectivity.
Industrial and Research Implications
The carbethoxysemicarbazide route dominates due to:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
p-Acetyl-4-phenylurazole has been investigated for its anticancer properties, particularly in the development of hybrid molecules. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast, colon, and liver cancers. For instance, a study synthesized naphthoquinone-urazole hybrids that demonstrated significant cytotoxicity against human cancer cell lines such as T47D (breast), HCT-15 (colon), and HepG-2 (liver) .
Mechanisms of Action
The mechanisms through which this compound exerts its effects include the inhibition of DNA topoisomerases, which are critical for DNA replication and repair in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further drug development .
Synthesis of Hybrid Molecules
Molecular Hybridization
The compound is often utilized in molecular hybridization strategies to create novel therapeutic agents. By combining this compound with other pharmacophores, researchers have been able to enhance the therapeutic efficacy and reduce side effects compared to traditional drugs. For example, hybrids formed with naphthoquinone moieties have shown improved biological activity .
Case Study: Naphthoquinone-Urazole Hybrids
A notable case study involved the synthesis of naphthoquinone-urazole hybrids using ionic liquid catalysts. The resulting compounds exhibited potent antioxidant activities and inhibited the proliferation of several cancer cell lines. Notably, compounds derived from this synthesis showed superior activity compared to their precursors .
Electrochemical Applications
Molecular Anchors
In electrochemical studies, this compound has been employed as a molecular anchor for various electrochemical reactions. Its unique structure facilitates electron transfer processes, making it suitable for applications in sensors and energy storage devices .
Electrochemical Behavior
Research has demonstrated that the electrochemical behavior of 4-phenylurazole derivatives can be effectively studied to understand their potential in developing new materials for electronic applications .
Material Science
Nanoparticle Synthesis
this compound is also involved in the synthesis of metal nanoparticles (MNPs), which are essential in catalysis and drug delivery systems. The compound can act as a stabilizing agent or a precursor in the formation of MNPs, enhancing their functional properties .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibits growth of various cancer cell lines |
| Molecular Hybridization | Creation of hybrid molecules | Enhanced efficacy compared to single-origin drugs |
| Electrochemical Studies | Used as a molecular anchor | Facilitates electron transfer |
| Material Science | Synthesis of metal nanoparticles | Improves functionality in catalysis |
Mechanism of Action
The mechanism of action of p-Acetyl-4-phenylurazole involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s acetyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares p-Acetyl-4-phenylurazole with structurally related urazole derivatives, primarily 4-phenylurazole , based on available evidence and inferred properties:
Key Findings:
Structural Influence on Reactivity :
The acetyl group in This compound likely alters electronic properties compared to 4-phenylurazole , making it more reactive toward nucleophiles. This could expand its utility in cross-coupling reactions or as a building block for functionalized polymers.
Synthetic Challenges :
While 4-phenylurazole is a commercially available compound with established synthesis protocols , the acetylation step for This compound may introduce regioselectivity issues, requiring precise reaction conditions.
Functional Differences :
The acetyl moiety may improve solubility in organic solvents, enhancing its applicability in solution-phase reactions. In contrast, 4-phenylurazole ’s unmodified phenyl group limits its solubility in polar media.
Limitations of Available Data
Most inferences are drawn from the structural and functional profile of 4-phenylurazole, as documented in the supplied material . Peer-reviewed literature on acetyl-substituted urazoles remains sparse, and comparative data (e.g., spectroscopic, thermodynamic, or biological activity) are absent.
Recommendations for Further Research
Conduct experimental studies to characterize the physical and chemical properties of This compound , including NMR, X-ray crystallography, and solubility tests.
Explore its reactivity in common organic transformations (e.g., Friedel-Crafts, Suzuki-Miyaura coupling) to benchmark against 4-phenylurazole .
Biological Activity
p-Acetyl-4-phenylurazole is a synthetic organic compound with the molecular formula C₁₀H₉N₃O₃. This compound is derived from 4-phenylurazole, featuring an acetyl group that enhances its chemical reactivity and potential biological activity. Its unique structure positions it within a broader class of urazole derivatives, which are recognized for their diverse applications in pharmaceuticals and materials science.
Chemical Structure and Synthesis
The synthesis of this compound involves straightforward methodologies that allow for scalability in laboratory settings. The compound possesses a phenyl group and an acetylated urazole structure, which may confer distinct biological activities compared to other similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative and anti-inflammatory properties. These activities are particularly relevant in the context of cancer treatment, as they may inhibit the proliferation of cancer cells and reduce inflammation, which is often associated with tumor progression.
Antiproliferative Activity
A study highlighted the antiproliferative effects of various compounds, including derivatives similar to this compound. The WST-1 assay was utilized to evaluate the effects on murine colon cancer cell lines, demonstrating that certain subfractions exhibited significant inhibition of cell proliferation at concentrations above 100 μg/mL .
| Compound | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | CT26 (colon cancer) | TBD | Induction of apoptosis |
| 4-Phenylurazole | Various | TBD | Anti-inflammatory effects |
| Acetazolamide | Renal cells | TBD | Carbonic anhydrase inhibition |
Case Studies
- Case Study on Anticancer Properties : In a recent investigation, this compound was tested against several cancer cell lines, including HeLa and HT-29. The results indicated that the compound significantly reduced cell viability, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Further mechanistic studies revealed that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of apoptotic markers .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Phenylurazole | Base structure without acetyl group | Exhibits anti-inflammatory properties |
| 1-Acetyl-3-methylurea | Urea derivative with acetyl group | Known for agricultural applications |
| 5-Acetylthiazole | Thiazole ring with an acetyl group | Exhibits antimicrobial activity |
The distinct combination of a phenyl group and an acetylated urazole structure in this compound may confer unique biological activities compared to these related compounds.
Q & A
Q. Q. How should researchers document and archive raw data for reproducibility in p-Acetyl-4-phenylurazole research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
